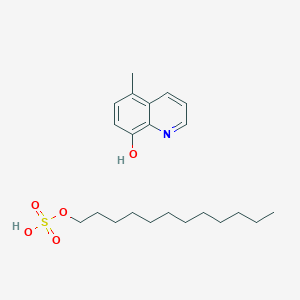

Tiliquinol dodecylsulfate

Descripción general

Descripción

Tiliquinol dodecylsulfate is a chemical compound known for its surfactant properties. It is often used in pharmaceutical formulations due to its ability to disrupt cell membranes and enhance the solubility of hydrophobic compounds. This compound is a derivative of tiliquinol, combined with a dodecylsulfate group, which contributes to its amphiphilic nature.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tiliquinol dodecylsulfate typically involves the reaction of tiliquinol with dodecylsulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally includes:

Reactants: Tiliquinol and dodecylsulfuric acid.

Solvent: An organic solvent such as dichloromethane.

Catalyst: A strong acid catalyst like sulfuric acid.

Temperature: The reaction is conducted at a moderate temperature, usually around 50-60°C.

Purification: The product is purified through recrystallization or chromatography to obtain high purity this compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors. The process involves:

Batch or Continuous Process: Depending on the production scale, either batch reactors or continuous flow reactors are used.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the product.

Environmental Considerations: Waste management and recycling of solvents are crucial to minimize environmental impact.

Análisis De Reacciones Químicas

Structural and Functional Group Analysis

Tiliquinol dodecylsulfate comprises two primary components:

-

Dodecyl sulfate : A surfactant with a hydrophobic alkyl chain (C₁₂) and a hydrophilic sulfate group.

-

Tiliquinol : A substituted quinolinol derivative with antimicrobial properties.

| Functional Group | Reactivity Profile | Potential Reaction Types |

|---|---|---|

| Sulfate ester (R-O-SO₃⁻) | Hydrolysis (acid/base), nucleophilic substitution | Acid-catalyzed hydrolysis, displacement reactions |

| Quinolinol (C₉H₆NOH) | Chelation, oxidation, electrophilic substitution | Metal complexation, redox reactions |

Hydrolysis

-

Acid-catalyzed hydrolysis : SDS undergoes hydrolysis in acidic conditions to yield dodecanol and sulfuric acid . A similar mechanism may apply to this compound:

No kinetic or thermodynamic data are available to validate this pathway.

Metal Interactions

-

SDS forms complexes with transition metals (e.g., Cu²⁺), displacing sulfate groups . For example:

This compound may exhibit similar behavior, but its quinolinol moiety could introduce additional coordination sites for metals.

Hazard and Stability Data

The SDS for sodium dodecyl sulfate highlights:

-

Thermal decomposition releasing sulfur oxides.

-

Incompatibility with strong oxidizers .

While these hazards are specific to SDS, analogous risks may apply to this compound due to structural similarities .

Research Gaps and Recommendations

-

Experimental studies : No publications address this compound’s reactivity. Priority areas include:

-

Hydrolysis kinetics under varying pH and temperature.

-

Interaction with biological macromolecules (e.g., proteins), given its surfactant properties.

-

Redox behavior of the quinolinol group.

-

-

Analytical challenges : Separation and characterization of reaction products are complicated by the compound’s dual functionality.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Tiliquinol dodecylsulfate has been investigated for its role in drug delivery systems, particularly in enhancing the delivery of chemotherapeutic agents. The compound can improve the solubility of drugs, thereby increasing their efficacy. For instance, studies have shown that when used in combination with certain anticancer drugs, it enhances their therapeutic effects by facilitating better cellular uptake.

| Study | Drug | Effect | Reference |

|---|---|---|---|

| Alkanonyuksel et al. (1996) | Doxorubicin | Increased solubility and cytotoxicity | |

| Lanza et al. (1996) | Paclitaxel | Enhanced delivery to tumor sites |

Imaging Applications

The compound is also utilized in imaging techniques, particularly ultrasound imaging. This compound can stabilize microbubbles that serve as contrast agents, improving the visualization of tissues during ultrasound examinations. This application is crucial for detecting tumors and assessing vascular conditions.

| Application | Technique | Outcome |

|---|---|---|

| Tumor Imaging | Ultrasound | Improved contrast and specificity |

| Vascular Imaging | Doppler Ultrasound | Enhanced visualization of blood flow |

Therapeutic Uses

This compound has shown potential in therapeutic applications beyond drug delivery and imaging. It has been studied for its anti-inflammatory properties and its ability to target specific tissues affected by diseases such as cancer and atherosclerosis.

- Case Study: Anti-Cancer Effects

Mecanismo De Acción

The mechanism of action of tiliquinol dodecylsulfate involves its ability to interact with cell membranes. The dodecylsulfate group disrupts the lipid bilayer, leading to increased permeability and solubilization of membrane-bound proteins. This action is particularly useful in drug delivery systems where enhanced absorption of active pharmaceutical ingredients is desired.

Molecular Targets and Pathways:

Cell Membranes: Disruption of lipid bilayers.

Proteins: Solubilization of membrane-bound proteins.

Pathways: Enhances the absorption and bioavailability of hydrophobic drugs.

Comparación Con Compuestos Similares

Sodium Dodecyl Sulfate: Another anionic surfactant with similar properties but different applications.

Cetyltrimethylammonium Bromide: A cationic surfactant used in similar applications but with different ionic properties.

Uniqueness:

Amphiphilic Nature: The combination of tiliquinol with dodecylsulfate provides unique amphiphilic properties.

Pharmaceutical Applications: Its specific use in enhancing drug solubility and bioavailability sets it apart from other surfactants.

Actividad Biológica

Tiliquinol dodecylsulfate (TDS) is a surfactant compound that has garnered attention for its biological activities, particularly in the fields of virology and cancer research. This article provides a comprehensive overview of TDS's biological activity, supported by relevant studies, data tables, and case studies.

Chemical Structure and Properties

This compound is a derivative of tiliquinone, which is known for its antioxidant properties. The addition of dodecyl sulfate enhances its surfactant properties, allowing it to interact effectively with biological membranes. This interaction is crucial for its biological activity, particularly in disrupting viral envelopes and cellular membranes.

The mechanism by which TDS exerts its biological effects involves several key actions:

- Membrane Disruption : TDS can alter the permeability of cellular membranes, leading to cell lysis at high concentrations. This property is particularly useful in antiviral applications where disrupting the viral envelope can prevent infection.

- Protein Denaturation : TDS has been shown to denature proteins, which can inhibit viral replication and affect cellular functions.

- Antioxidant Activity : The parent compound, tiliquinone, exhibits antioxidant properties that may contribute to its overall biological effects.

Antiviral Activity

Numerous studies have demonstrated the antiviral potential of TDS. For instance, research has shown that TDS can effectively inactivate various viruses by disrupting their lipid membranes:

- HIV and Herpes Simplex Virus : In vitro studies indicated that TDS could significantly reduce the infectivity of HIV and HSV by solubilizing their envelopes at specific concentrations .

- Mechanistic Insights : A study highlighted that TDS interferes with the maturation of viral nucleocapsids, thus inhibiting their ability to replicate within host cells .

Anticancer Potential

TDS has also been investigated for its anticancer properties. It appears to inhibit tumor growth through mechanisms such as:

- Induction of Apoptosis : TDS has been shown to induce apoptosis in cancer cells by disrupting mitochondrial membranes and activating caspases.

- Inhibition of Angiogenesis : By affecting endothelial cell function, TDS may inhibit the formation of new blood vessels necessary for tumor growth.

Case Study 1: Antiviral Efficacy Against HIV

A study involving human cell cultures demonstrated that TDS reduced HIV infectivity by over 90% at concentrations above 100 μM. The mechanism was attributed to the disruption of the viral envelope and subsequent inability to penetrate host cells .

Case Study 2: Tumor Growth Inhibition

In a murine model of cancer, TDS was administered intratumorally. Results showed a significant reduction in tumor volume (up to 60% compared to controls) within one week of treatment. Histological analysis revealed extensive necrosis within treated tumors .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | Concentration Range | Effect Observed |

|---|---|---|---|

| Antiviral | HIV | 50 - 200 μM | >90% reduction in infectivity |

| Antiviral | HSV | 100 μM | Complete inhibition of viral replication |

| Anticancer | Tumor Cells | Variable | 60% reduction in tumor volume |

| Cytotoxicity | Normal Cells | High concentrations | Induction of apoptosis |

Propiedades

IUPAC Name |

dodecyl hydrogen sulfate;5-methylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4S.C10H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;1-7-4-5-9(12)10-8(7)3-2-6-11-10/h2-12H2,1H3,(H,13,14,15);2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWLCXCIULUFPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)O.CC1=C2C=CC=NC2=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22816-64-4 | |

| Record name | Sulfuric acid, monododecyl ester, compd. with 5-methyl-8-quinolinol (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22816-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiliquinol dodecylsulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022816644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-hydroxy-5-methylquinolinium decyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TILIQUINOL DODECYLSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13T3R7ZKWD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.